

A Comparative Guide to Spectroscopic Data of Methyl 5-oxohexanoate Reference Standards

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Compound of Interest

Compound Name: Methyl 5-oxohexanoate

Cat. No.: B077428

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For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for **Methyl 5-oxohexanoate** reference standards, offering a baseline for experimental validation. The data presented herein is compiled from publicly available databases and is intended to support the confirmation of compound identity and purity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 5-oxohexanoate**, including ^{13}C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

^{13}C NMR Spectroscopic Data

Atom Number	Chemical Shift (δ) in ppm
1	29.9
2	209.1
3	42.8
4	19.8
5	33.1
6	173.8
7	51.6

Note: The atom numbering corresponds to the IUPAC nomenclature for **Methyl 5-oxohexanoate**. Data is referenced from publicly available spectral databases.

Mass Spectrometry Data

The following table details the primary fragments observed in the mass spectrum of **Methyl 5-oxohexanoate**.^[1]

m/z	Relative Intensity (%)	Proposed Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
55	64.10	$[\text{C}_3\text{H}_3\text{O}]^+$
59	47.40	$[\text{COOCH}_3]^+$
74	70.00	$[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_3]^+$
113	54.70	$[\text{M} - \text{OCH}_3]^+$

Infrared (IR) Spectroscopy Data

The characteristic absorption bands in the infrared spectrum of **Methyl 5-oxohexanoate** are indicative of its functional groups.

Frequency (cm ⁻¹)	Functional Group	Vibration Mode
~1740	Ester C=O	Stretch
~1715	Ketone C=O	Stretch
~1200	C-O	Stretch
~2950	C-H	Stretch (sp ³)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific laboratory setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **Methyl 5-oxohexanoate** reference standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Employ a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the **Methyl 5-oxohexanoate** reference standard (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: Set to 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:[1]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: Set to 230 °C.
- Data Analysis: Identify the peak corresponding to **Methyl 5-oxohexanoate** and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

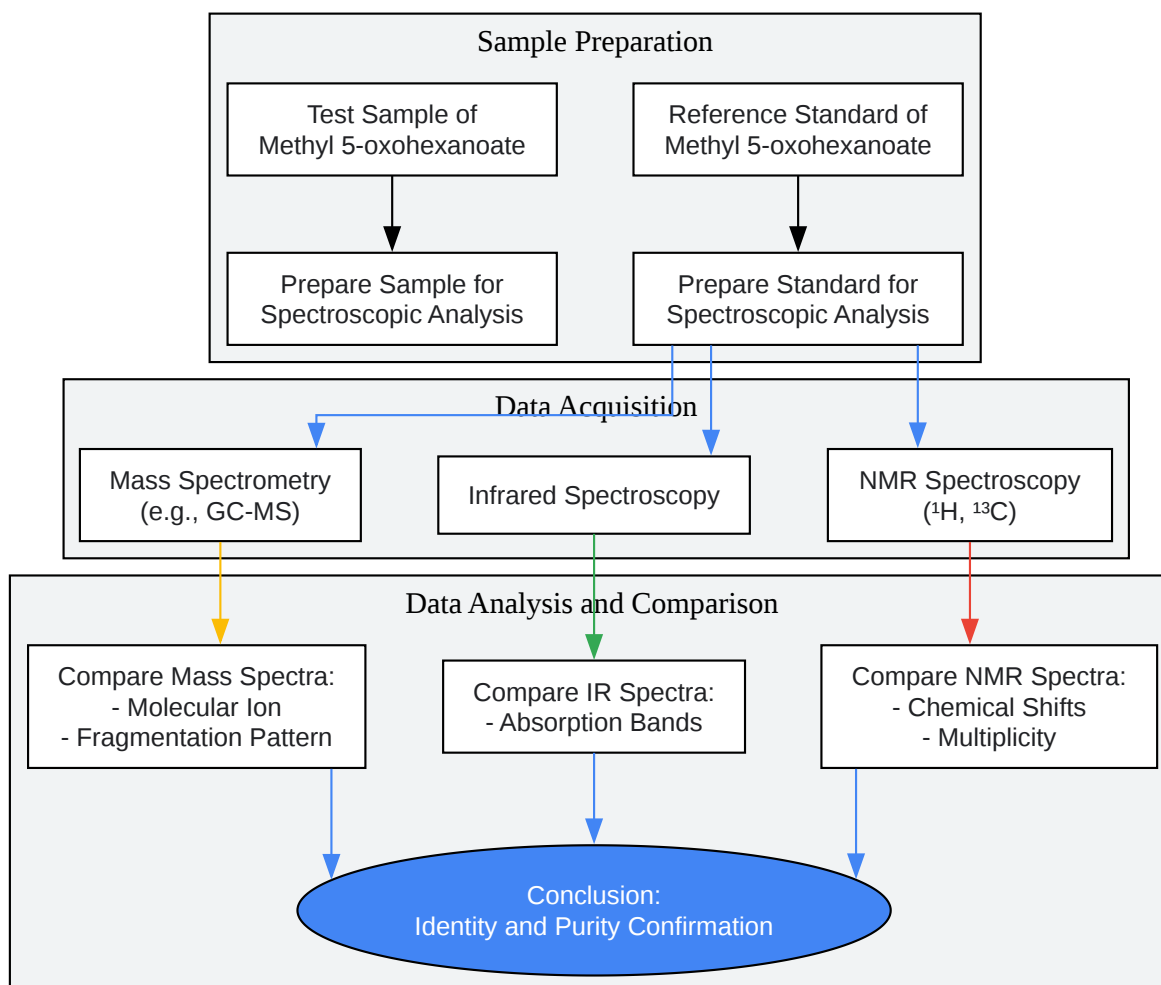
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

- Collect a background spectrum of the empty sample holder or the solvent.
- Collect the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a **Methyl 5-oxohexanoate** sample against a reference standard.



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Caption: Workflow for spectroscopic data comparison of **Methyl 5-oxohexanoate**.

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References

- 1. Methyl 5-oxohexanoate | C₇H₁₂O₃ | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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